molecular formula C14H17N3O2 B224065 ADC-01007293

ADC-01007293

Cat. No.: B224065
M. Wt: 259.3 g/mol
InChI Key: MKVQYAOHFZDWAN-UHFFFAOYSA-N
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Description

ADC-01007293 is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethoxyphenyl group attached to a pyrazole ring, which is further substituted with an ethyl group and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ADC-01007293 typically involves the reaction of 2-ethoxyaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent acylation to introduce the carboxamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: ADC-01007293 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the carboxamide group.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with varied functional groups.

Scientific Research Applications

ADC-01007293 has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ADC-01007293 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream pathways.

Comparison with Similar Compounds

  • N-(2-ethoxyphenyl)-2-ethoxyacetamide
  • N-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one
  • N-(2-ethoxyphenyl)-2-ethylphenyl oxalamide

Comparison: ADC-01007293 stands out due to its unique pyrazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.3 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H17N3O2/c1-3-17-10-9-12(16-17)14(18)15-11-7-5-6-8-13(11)19-4-2/h5-10H,3-4H2,1-2H3,(H,15,18)

InChI Key

MKVQYAOHFZDWAN-UHFFFAOYSA-N

SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2OCC

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2OCC

Origin of Product

United States

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